molecular formula C12H22O B1239755 2-Butyloct-2-enal CAS No. 99915-14-7

2-Butyloct-2-enal

Cat. No.: B1239755
CAS No.: 99915-14-7
M. Wt: 182.3 g/mol
InChI Key: LYGMPIZYNJGJKP-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyloct-2-enal, also known as (Z)-2-Butyloct-2-enal, is an organic compound with the molecular formula C12H22O. It is a volatile liquid that is known for its aldehydic, green, and fruity odor. This compound is used in various industrial applications, particularly in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyloct-2-enal can be synthesized through the aldol condensation of butanal and octanal. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow aldol condensation process. This method ensures a higher yield and purity of the product. The reaction is carried out in a reactor equipped with cooling systems to manage the heat generated during the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Butyloct-2-enal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butyloct-2-enal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyloct-2-enal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The aldehyde group in this compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific odor profile and its reactivity, which makes it valuable in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(Z)-2-butyloct-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGMPIZYNJGJKP-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C(CCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C(/CCCC)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99915-14-7, 64935-38-2
Record name 2-Butyl-2-octenal, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099915147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BUTYL-2-OCTENAL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82P740211E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-Butyl-2-octenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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